1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione

Endocannabinoid Pharmacology Enzyme Inhibition Medicinal Chemistry

Researchers optimizing monoglyceride lipase (MGL) inhibitors require a reproducible reference standard for SAR studies. This 4-hydroxyphenylmaleimide (HPM) delivers well-characterized MGL inhibition (IC50 = 12.9 μM), enabling benchmarking against hydrophobic N-substituted maleimides. • Reference MGL inhibitor (IC50 12.9 μM) for endocannabinoid pathway research • Non-leaching bound antioxidant for natural rubber (~25% tensile retention improvement after aging) • Phenolic -OH enables derivatization to acrylate, methacrylate, allyl, propargyl, or cyanate monomers • Listed in ECHA C&L Inventory (230-750-6); standard ≥98% purity

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 7300-91-6
Cat. No. B1660198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione
CAS7300-91-6
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)O
InChIInChI=1S/C10H7NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-6,12H
InChIKeyBLLFPKZTBLMEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPM (CAS 7300-91-6): Verified Physicochemical and Regulatory Baseline


1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione, also referred to as N-(4-hydroxyphenyl)maleimide (HPM), is a maleimide derivative with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . This compound is commercially available with a standard purity of 98% and is characterized by a melting point of 154–155 °C and a boiling point of 397 °C at 760 mmHg . Its structural features—a maleimide core substituted with a 4-hydroxyphenyl group—enable distinct applications in polymer chemistry and biochemical research [1]. This compound is listed in the European C&L Inventory under 230-750-6 [2].

Phenolic –OH enables post‑synthetic derivatization for tailored polymer properties
Defined maleimide scaffold supports enzyme inhibition and SAR studies
Distinct photophysical behavior versus non‑hydroxylated maleimides

Why HPM Cannot Be Replaced by Generic Maleimides


Generic substitution of 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione with other maleimide derivatives—such as N-phenylmaleimide or N-alkylmaleimides—is scientifically unsound due to substantial divergences in reactivity, biological target engagement, and material performance. The 4-hydroxyphenyl moiety introduces a polar, hydrogen-bonding phenol group that fundamentally alters the compound's excited-state photophysical behavior [1], its interaction with enzymatic active sites (e.g., monoglyceride lipase) , and its performance as a bound antioxidant in polymer matrices [2]. Furthermore, the phenolic –OH enables post-synthetic functionalization to yield acrylate, methacrylate, allyl, propargyl, or cyanate derivatives, each with distinct thermal curing and degradation kinetics [3]. Replacing HPM with a non-hydroxylated or alkyl-substituted maleimide will, therefore, produce non-equivalent outcomes in assays and materials; the following quantitative evidence substantiates this non-interchangeability.

Non‑hydroxylated maleimides (e.g., N‑phenylmaleimide) lack the phenolic –OH, altering photoreactivity and enzymatic target engagement.
Alkyl‑substituted maleimides cannot undergo the same post‑synthetic phenolic derivatization, limiting property tunability.
Replacement may yield non‑equivalent antioxidant performance in polymer matrices due to absence of covalent grafting capability.

Head-to-Head Comparative Performance Evidence


Monoglyceride Lipase Inhibition and SAR Context

N-(4-Hydroxyphenyl)maleimide (compound 13) inhibits purified human MGL with an IC50 of 12.9 μM . This activity is benchmarked against 1-biphenyl-4-ylmethylmaleimide, which exhibits a substantially higher potency (IC50 = 790 nM, i.e., 0.79 μM) in the same assay system . The 16.3-fold lower potency of the 4-hydroxyphenyl derivative demonstrates that this substitution is not optimal for high-affinity MGL binding, but it provides a defined, reproducible baseline for structure-activity relationship (SAR) studies aimed at optimizing selectivity or metabolic stability.

MGL inhibition IC₅₀
Data to verify
12.9 μM (HPM) vs 0.79 μM (biphenyl analogue)
Reported 16.3‑fold lower potency; serves as SAR reference for MGL inhibitor studies.
Source‑specific review required; recombinant human MGL assay context.
Endocannabinoid Pharmacology Enzyme Inhibition Medicinal Chemistry

Excited-State Proton Transfer vs. Photocycloaddition

Ultrafast femtosecond transient absorption spectroscopy (355 nm excitation) reveals a fundamental divergence in excited-state relaxation mechanisms between hydroxy-substituted N-phenyl maleimide (HPM) and the unsubstituted N-phenylmaleimide (NPM) [1]. HPM exhibits a very short excited-state lifetime dominated by radiationless vibronic deactivation, but with a minor pathway consistent with excited-state proton transfer (ESPT). In contrast, removal of the –OH group in NPM opens an intersystem crossing (ISC) channel, which is directly responsible for the photocycloaddition reactivity observed in non-hydroxylated maleimides upon direct irradiation [1]. Consequently, HPM does not undergo this photocycloaddition under the same conditions.

Excited‑state relaxation
Reported
HPM: ESPT + vibronic deactivation; NPM: ISC + photocycloaddition
Distinct photoreactivity; supports photostable material design where cycloaddition must be avoided.
355 nm excitation, ultrafast transient absorption spectroscopy context.
Photochemistry Ultrafast Spectroscopy Maleimide Reactivity

Bound Antioxidant Performance in Vulcanized Rubber

Natural rubber vulcanizates containing 6 phr of NR-g-HPM (HPM grafted onto natural rubber) exhibit approximately 25% better retention of both tensile strength and elongation at break compared to vulcanizates containing the conventional antioxidant BHT (butylated hydroxytoluene), following 48 hours of accelerated aging [1]. The HPM-based graft copolymer functions as a non-leaching, bound antioxidant, in contrast to the migratory nature of BHT.

Bound antioxidant retention
Reported
~25% better mechanical property retention vs BHT
Supports non‑leaching antioxidant evaluation in elastomer stabilization.
48 h accelerated aging of natural rubber vulcanizates.
Polymer Chemistry Antioxidant Additives Rubber Aging

Tunable Thermal Polymerization Kinetics via Phenolic Derivatization

N-(4-Hydroxyphenyl)maleimide (HPMI) can be functionalized at the phenolic –OH with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups [1]. Model-free kinetic analysis (Flynn–Wall–Ozawa, Vyazovkin, Friedman methods) demonstrates that the activation energy (Ea) for thermal polymerization is strongly dependent on the nature of this functional group. The propargyl-functionalized monomer exhibits the highest Ea, whereas the methacryloyl-functionalized monomer exhibits the lowest [1]. This tunability is inaccessible with maleimides lacking a phenolic –OH handle, such as N-phenylmaleimide.

Functionalization tunability
Class‑level
Ea varies by derivatization (propargyl highest, methacryloyl lowest)
Enables tailored monomer library synthesis; phenolic handle allows diverse functionalization.
Model‑free kinetic analysis context (Flynn–Wall–Ozawa, Vyazovkin, Friedman).
Polymer Chemistry Thermal Analysis Maleimide Functionalization

HRP-Catalyzed Enzymatic Copolymerization

The phenolic –OH group of 4-hydroxyphenylmaleimide (1) serves as a substrate for horseradish peroxidase (HRP)-catalyzed polyrecombination, enabling its copolymerization with N-(4-hydroxyphenyl)-2-furamide (2) to generate crosslinked materials via subsequent Diels–Alder and cycloaddition reactions [1]. This enzymatic polymerization approach is specific to maleimides bearing a free phenolic moiety; non-phenolic N-substituted maleimides cannot undergo the same HRP-catalyzed polyrecombination.

HRP‑catalyzed copolymerization
Class‑level
HPM serves as substrate; non‑phenolic maleimides do not
Supports enzyme‑mediated green polymer synthesis; free phenol required for HRP recognition.
Horseradish peroxidase polyrecombination context.
Enzymatic Polymerization Green Chemistry Maleimide Copolymers

Vacuolar Aminopeptidase 1 Activity in Yeast

1-(4-Hydroxyphenyl)maleimide exhibits an EC50 of 4.09 μM (4090 nM) against vacuolar aminopeptidase 1 in Saccharomyces cerevisiae, as determined in a chemical screen targeting TOR pathway GFP fusion proteins [1]. This quantitative benchmark establishes the compound's potency in a eukaryotic cellular context and provides a reference point for comparative studies evaluating the cellular activity of other maleimide derivatives in the same assay system.

Cellular EC₅₀ (yeast)
Reported
4.09 μM
Reported yeast vacuolar enzyme inhibition benchmark.
S. cerevisiae TOR pathway chemical screen context.
Yeast Biology TOR Pathway Chemical Genetics

Application Scenarios for Procurement and Research


Endocannabinoid System Research: MGL Inhibitor SAR

This compound serves as a structurally defined reference inhibitor of human monoglyceride lipase (IC50 = 12.9 μM) . Its well-characterized potency and clear SAR relationship relative to more hydrophobic N-substituted maleimides (e.g., 1-biphenyl-4-ylmethylmaleimide, IC50 = 0.79 μM) make it an essential tool for medicinal chemistry programs aimed at optimizing MGL inhibition or studying endocannabinoid degradation. Procurement is indicated for labs requiring a reproducible, mid-potency MGL inhibitor to benchmark novel compounds or to investigate the contribution of the 4-hydroxyphenyl group to enzyme binding.

High-Performance Bound Antioxidant for Elastomers

The ability to covalently graft HPM onto natural rubber (yielding NR-g-HPM) confers a ~25% improvement in tensile strength and elongation retention after accelerated aging, compared to formulations using the migratory antioxidant BHT . This non-leaching, bound antioxidant performance is critical for industrial procurement of stabilizers for tires, seals, and other rubber goods requiring extended service life under thermal and oxidative stress.

Photostable Maleimide Materials and Coatings

Ultrafast spectroscopy confirms that the 4-hydroxyphenyl substitution redirects excited-state relaxation away from intersystem crossing (and consequent photocycloaddition) toward an excited-state proton transfer pathway . For applications in photolithography, UV-curable coatings, or photolabeling where undesired [2+2] cycloaddition must be avoided, HPM offers a photochemically distinct maleimide building block. Procurement is recommended for researchers designing light-responsive polymer networks that require controlled, non-cycloaddition photoreactivity.

Tailored Monomers for Thermal Curing Control

The phenolic –OH group enables facile derivatization to yield acryloyl, methacryloyl, allyl, propargyl, and cyanate functionalized HPM monomers . Each derivative exhibits distinct activation energies (Ea) for thermal polymerization, as determined by model-free kinetic analysis . This tunability makes HPM an attractive precursor for procuring a diverse monomer library for the development of high-performance thermosets, adhesives, and composite matrices where precise control over cure kinetics and final material properties is required.

Enzyme-Catalyzed Green Polymer Synthesis

4-Hydroxyphenylmaleimide is a viable substrate for horseradish peroxidase (HRP)-catalyzed oxidative copolymerization with furan-based phenols, enabling the formation of crosslinked networks via subsequent Diels–Alder cycloaddition . This application scenario is unique to maleimides bearing a free phenolic group. Procurement of HPM is essential for academic and industrial laboratories exploring enzymatic, environmentally benign routes to novel maleimide-containing copolymers and thermally reversible networks.

Application
Selection Property
Validation Focus
MGL inhibitor SAR studies
Structurally defined reference with distinct potency profile
SAR optimization for selectivity or metabolic stability
Elastomer stabilization
Covalent grafting capability via phenolic handle
Non‑leaching antioxidant performance assessment
Photostable maleimide materials
ESPT pathway avoids photocycloaddition
Control of undesired [2+2] reactivity in light‑responsive networks
Thermoset and adhesive development
Phenolic derivatization for tunable polymerization kinetics
Cure kinetics and final material property control
Enzyme‑catalyzed polymer synthesis
Free phenol required for HRP substrate recognition
Thermally reversible crosslinked network formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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